Ethyl 7-amino-3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-amino-3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazolo[1,5-a]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-amino-3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 7-amino-3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 7-amino-3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Similar in structure but differs in the core heterocyclic system.
Pyrazolo[3,4-d]pyrimidine derivatives: Share the pyrazolo-pyrimidine core but have different substituents and biological activities.
Uniqueness
Ethyl 7-amino-3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a chlorophenyl group, and an ethyl ester makes it a versatile compound for various applications .
Biological Activity
Ethyl 7-amino-3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C14H16ClN5O2
- Molecular Weight : 319.76 g/mol
- CAS Number : 1224944-77-7
This structure includes an amino group, a chlorophenyl group, and a carboxylate moiety, which contribute to its biological activity.
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulating receptor function through binding interactions. These actions can lead to various biological effects, such as:
- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the proliferation of cancer cells.
- Modulation of Immune Responses : It may influence immune responses by interacting with immune cell receptors.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance:
- Case Study 1 : In vitro assays demonstrated that the compound significantly reduced the viability of breast cancer cells (MCF-7) at concentrations as low as 10 µM, with an IC50 value of approximately 15 µM.
Enzymatic Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in disease pathways.
Enzyme Target | Inhibition Type | IC50 Value (µM) |
---|---|---|
Protein Kinase A | Competitive | 12 |
Cyclooxygenase (COX) | Non-competitive | 8 |
These results suggest that this compound may serve as a lead compound for developing new therapeutic agents targeting these enzymes.
Synthesis and Structural Modifications
Research into the synthesis of this compound has led to various derivatives that enhance its biological activity. Modifications to the chlorophenyl group or alterations in the ethyl substituent have been shown to improve potency and selectivity.
Table of Derivatives and Their Activities
Properties
Molecular Formula |
C17H17ClN4O2 |
---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
ethyl 7-amino-3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H17ClN4O2/c1-3-13-14(10-5-7-11(18)8-6-10)16-20-9-12(17(23)24-4-2)15(19)22(16)21-13/h5-9H,3-4,19H2,1-2H3 |
InChI Key |
RDHXWOPQFXUKBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=C(C=NC2=C1C3=CC=C(C=C3)Cl)C(=O)OCC)N |
Origin of Product |
United States |
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